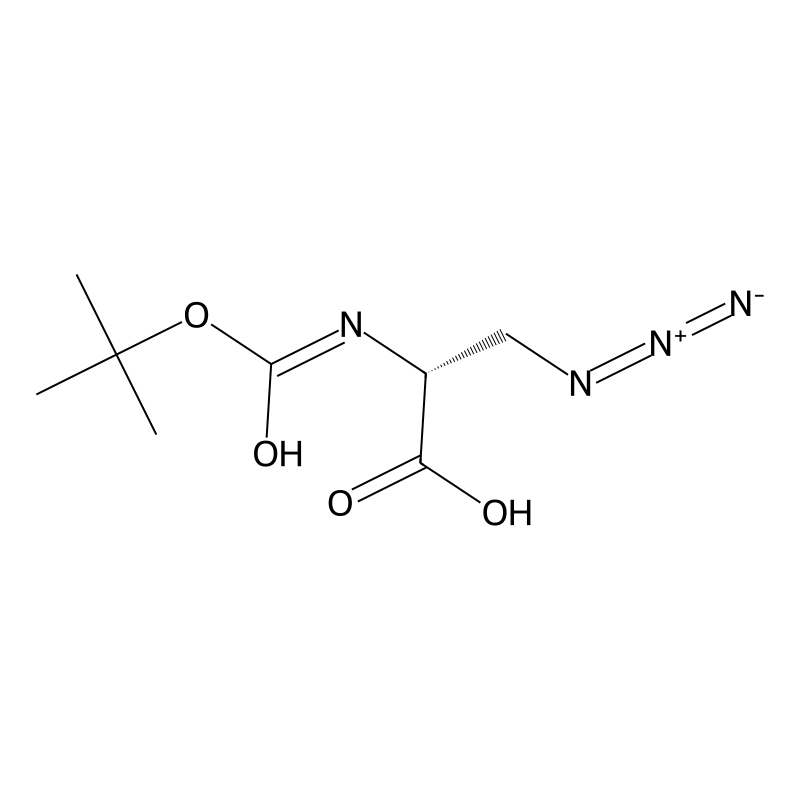

N-Tert-butoxycarbonyl-azido-D-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Here's what we do know:

Building Block for Peptide Synthesis

N-Boc-ADAla contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis. This group safeguards the N-terminus (amino group) of the molecule during peptide chain assembly. The azide moiety (N3) on the other end can participate in click chemistry reactions, a powerful tool for bioconjugation PubChem, N-Tert-butoxycarbonyl-azido-D-alanine: . This suggests N-Boc-ADAla could be a valuable building block for incorporating D-alanine residues with an azide functionality into peptides.

Potential Applications in Radiopharmaceuticals

D-amino acids are not typically found in natural proteins. However, incorporating D-amino acids can improve the stability and targeting properties of peptides used in radiopharmaceuticals [ncbi.nlm.nih.gov, D-amino acid]. N-Boc-ADAla, with its D-alanine core and reactive azide group, could be useful for the synthesis of radiolabeled peptides with improved properties for diagnostic imaging or targeted therapies.

N-Tert-butoxycarbonyl-azido-D-alanine is an organic compound with the molecular formula C₈H₁₄N₄O₄ and a molecular weight of 230.221 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, along with an azide functional group (-N₃). The Boc group is commonly used in peptide synthesis to protect the amino functionality during

- Due to the limited information, the specific mechanism of action of N-Boc-D-Azidoalanine is unclear.

- If incorporated into a peptide, the D-enantiomer of the amino acid might alter the protein's structure and function compared to the L-enantiomer commonly found in nature.

- The azido group might play a role in protein-protein interactions or serve as a handle for attaching other functional groups depending on the designed peptide sequence.

- No specific safety data sheets or hazard information were readily found for N-Boc-D-Azidoalanine.

- However, as a general precaution, it's advisable to handle unknown compounds with standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

- Azide groups can be explosive under certain conditions, so proper handling procedures for azide-containing compounds should be followed.

Future Research Directions

- Further research is needed to elucidate the specific synthesis and applications of N-Boc-D-Azidoalanine.

- Studies investigating its incorporation into peptides and the resulting functional properties would be valuable.

- Additionally, exploring the reactivity of the azido group in click chemistry reactions for peptide conjugation could lead to novel biomolecules with desired functions.

- Click Chemistry: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is widely used for linking biomolecules due to its high specificity and efficiency .

- Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid, regenerating the free amino group of D-alanine, which can then participate in further peptide synthesis or modifications .

D-amino acids, including D-alanine, are not typically found in natural proteins but have been shown to enhance the stability and bioactivity of peptides. N-Tert-butoxycarbonyl-azido-D-alanine's unique structure allows it to be incorporated into peptides for various biological applications, including:

- Radiopharmaceuticals: The incorporation of D-amino acids can improve the targeting properties of peptides used in imaging and therapeutic applications.

- Antimicrobial Activity: Some studies suggest that peptides containing D-amino acids may exhibit enhanced antimicrobial properties compared to their L-counterparts .

The synthesis of N-Tert-butoxycarbonyl-azido-D-alanine typically involves several steps:

- Protection of D-Alanine: D-Alanine is first protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine to form N-tert-butoxycarbonyl-D-alanine.

- Azidation: The protected amino acid is then treated with sodium azide to introduce the azide functional group, yielding N-Tert-butoxycarbonyl-azido-D-alanine .

This method provides a straightforward approach to synthesizing this compound while maintaining the integrity of the reactive groups.

N-Tert-butoxycarbonyl-azido-D-alanine has several important applications:

- Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities due to its protective Boc group and reactive azide.

- Bioconjugation: The azide moiety enables its use in bioconjugation strategies, allowing researchers to label or link biomolecules in various biochemical assays and therapeutic applications .

Interaction studies involving N-Tert-butoxycarbonyl-azido-D-alanine focus on its ability to participate in click chemistry reactions and its role in enhancing peptide stability and activity. Research indicates that peptides incorporating this compound can interact more effectively with target molecules due to the unique properties conferred by the D-amino acid configuration and the azide functionality .

Several compounds share similarities with N-Tert-butoxycarbonyl-azido-D-alanine, particularly those containing Boc groups or azides. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Tert-butoxycarbonyl-L-alanine | L-amino acid variant | Commonly used in peptide synthesis; lacks azide functionality. |

| N-Boc-3-azidopropionic acid | Azido derivative | Utilized for similar click reactions; different backbone structure. |

| N-Tert-butoxycarbonyl-D-serine | D-amino acid variant | Contains hydroxyl group; used for different biological activities. |

| 4-Azidobenzoyl chloride | Azido aromatic compound | Used for various coupling reactions; lacks amino acid structure. |

These compounds highlight the uniqueness of N-Tert-butoxycarbonyl-azido-D-alanine due to its combination of a D-amino acid structure with both protective and reactive functionalities, making it particularly valuable in synthetic biology and medicinal chemistry applications .

N-Tert-butoxycarbonyl-azido-D-alanine (CAS: 225780-77-8) emerged as a critical compound in the early 2000s alongside advancements in click chemistry, a concept pioneered by Karl Barry Sharpless and colleagues. Its development paralleled the growing demand for bioorthogonal reactions in chemical biology, particularly for site-specific modifications in peptides and proteins. The compound combines the stereochemical specificity of D-amino acids with the reactivity of azides, enabling precise functionalization in complex biomolecules. Early synthetic routes leveraged tert-butoxycarbonyl (Boc) protection strategies to preserve amino group integrity during peptide chain assembly.

Significance in Chemical Biology and Organic Synthesis

This compound addresses two fundamental challenges in synthesis:

- Stereochemical control: The D-alanine backbone resists enzymatic degradation in biological systems, enhancing stability.

- Modular reactivity: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling selective bioconjugation.

Applications span:

- Peptide stapling: Incorporation into α-helices improves proteolytic resistance.

- Radiotracer development: Azide-alkyne ligation facilitates ¹⁸F/⁶⁸Ga labeling for positron emission tomography (PET).

- Polymer functionalization: Serves as a monomer for stimuli-responsive biomaterials.

Nomenclature and Structural Classification

IUPAC Name: (2R)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoic acid

Molecular Formula: C₈H₁₄N₄O₄

Molecular Weight: 230.22 g/mol

Structural Features:

| Component | Role |

|---|---|

| Boc group | Protects α-amine during solid-phase peptide synthesis |

| Azide (-N₃) | Enables click chemistry via Huisgen cycloaddition |

| D-configuration | Confers metabolic stability in eukaryotic systems |

The stereochemistry at C2 (R-configuration) distinguishes it from the L-isomer (CAS: 122225-54-1), altering biological interactions.

Overview of Research Applications

Recent studies utilize this compound for:

- Peptidoglycan labeling: Tracking bacterial cell wall dynamics via azide-fluorophore conjugates.

- Native chemical ligation: Synthesizing chlorotoxin analogs for glioma targeting.

- Methionine surrogacy: Replacing methionine residues to study protein oxidation.

A 2023 iron-catalyzed synthesis achieved 89% yield for α-azido amino esters, demonstrating scalability.

N-Tert-butoxycarbonyl-azido-D-alanine represents a modified amino acid derivative characterized by a distinctive molecular architecture combining protective group chemistry with bioorthogonal functionality [1] [2]. The compound possesses the molecular formula C₈H₁₄N₄O₄ with a molecular weight of 230.22 grams per mole [1] [31]. The exact mass determination yields 230.102 grams per mole, providing precise molecular identification parameters [1].

The stereochemical configuration centers on the absolute configuration at the alpha-carbon position, which adopts the D-configuration characteristic of non-natural amino acids [1] [2]. This stereochemical arrangement results in the compound's International Union of Pure and Applied Chemistry name: (2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid [31]. The three-dimensional molecular structure exhibits a tetrahedral geometry around the central alpha-carbon, with the azide group occupying the beta-position relative to the carboxylic acid functionality [1] [2].

The molecular connectivity follows a linear arrangement from the terminal carboxylic acid through the alpha-carbon bearing the tert-butoxycarbonyl-protected amino group, extending to the beta-carbon substituted with the azide moiety [1] [31]. This structural framework provides multiple reactive sites while maintaining chemical stability under standard laboratory conditions [2] [13].

D-Alanine Backbone Configuration

The D-alanine backbone configuration represents the foundational structural element of this compound, distinguished from the more common L-alanine by its stereochemical orientation [1] [2]. The D-configuration at the alpha-carbon results in a specific rotation value of +25.0 to +27.0 degrees when measured at 20 degrees Celsius in acetic acid solution at a concentration of 2 grams per 100 milliliters [15] [22].

The D-alanine configuration confers unique biochemical properties compared to its L-counterpart [8]. This stereochemical arrangement enables incorporation into bacterial peptidoglycan structures through metabolic pathways that specifically recognize D-amino acids [8]. The D-configuration also renders the compound resistant to enzymatic degradation by peptidases and aminopeptidases that typically process L-amino acids .

The backbone maintains the characteristic amino acid framework with the carboxylic acid group providing acidic functionality and the protected amino group serving as a site for further chemical modification [15] [22]. The methyl group at the beta-position has been replaced with the azide functionality, fundamentally altering the chemical reactivity profile while preserving the essential amino acid structure [1] [2].

Tert-butoxycarbonyl Protecting Group Characteristics

The tert-butoxycarbonyl protecting group serves as a critical structural component providing amino group protection during synthetic transformations [9] [10]. This protecting group exhibits exceptional stability under basic conditions and nucleophilic reagents, making it ideal for multi-step synthetic sequences [9] [10]. The tert-butoxycarbonyl group demonstrates resistance to hydrolysis under alkaline conditions and remains inert toward various nucleophiles including amines and alcohols [9] [10].

The protecting group adopts a planar configuration around the carbonyl carbon with the tert-butyl group providing steric hindrance that enhances chemical stability [9] [10]. The carbonyl oxygen serves as a hydrogen bond acceptor, contributing to the compound's solubility characteristics in polar solvents [10] [12]. The electron-withdrawing nature of the carbonyl group influences the electronic properties of the adjacent nitrogen atom [9] [10].

Deprotection of the tert-butoxycarbonyl group occurs readily under acidic conditions, typically employing trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [9] [10]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [9] [10]. This acid-labile property enables selective removal in the presence of other protecting groups [9] [11].

Azide Functional Group Properties

The azide functional group constitutes the most reactive component of the molecular structure, characterized by a linear arrangement of three nitrogen atoms bearing a net negative charge [13] [14]. The azide group exhibits exceptional nucleophilicity due to the concentration of four nucleophilic lone pairs within a compact molecular volume [14]. This high nucleophilicity makes azides effective reagents for nucleophilic substitution reactions and cycloaddition processes [13] [14].

The electronic structure of the azide group involves resonance between multiple canonical forms, with the primary contributors being the structures where the terminal nitrogen bears the negative charge [13] [14]. This resonance stabilization contributes to the thermodynamic stability of organic azides while maintaining their kinetic reactivity [13] [14]. The azide group serves as a masked amine functionality, readily convertible to primary amines through reduction or cycloaddition followed by ring opening [14].

The azide functionality enables participation in bioorthogonal click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition reaction [1] [13]. This reactivity profile makes the compound valuable for bioconjugation applications and chemical biology studies [1] [13]. The azide group maintains stability under physiological conditions while remaining reactive toward appropriate coupling partners [13] [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-Tert-butoxycarbonyl-azido-D-alanine through analysis of both proton and carbon-13 nuclear environments [2] [15]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each distinct molecular component. The tert-butyl protecting group generates a prominent singlet at approximately 1.43 to 1.48 parts per million, integrating for nine protons [2] [15].

The azide-bearing methylene group produces a complex multiplet in the region of 3.7 to 4.1 parts per million, with the chemical shift influenced by the electron-withdrawing azide substituent [2]. The alpha-proton on the alanine backbone appears as a multiplet between 4.2 and 4.5 parts per million, with coupling to the adjacent methylene protons [2] [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon signals characteristic of the dual carbonyl functionality [2] [15]. The carbamate carbonyl carbon of the tert-butoxycarbonyl group resonates between 155 and 160 parts per million, while the carboxylic acid carbonyl appears at 172 to 175 parts per million [2] [15]. The quaternary carbon of the tert-butyl group produces a signal near 80 parts per million, with the methyl carbons appearing at approximately 28 parts per million [15].

Infrared Spectroscopy of Azide Functionality

Infrared spectroscopy provides definitive identification of the azide functional group through its characteristic asymmetric stretching vibration [16] [18]. The azide asymmetric stretch produces an intense, sharp absorption band in the region of 2095 to 2130 wavenumbers, representing the most diagnostic spectroscopic feature of the compound [16] [18]. This absorption exhibits high intensity due to the significant change in dipole moment associated with the asymmetric stretching motion of the linear nitrogen array [18].

The frequency of the azide stretching vibration demonstrates sensitivity to the local chemical environment and hydrogen bonding interactions [18]. In aqueous solution, the azide stretch typically appears at higher frequencies due to hydrogen bonding with water molecules, while aprotic solvents result in red-shifted absorption maxima [18]. The full width at half maximum of the azide band ranges from approximately 20 to 30 wavenumbers, indicating moderate vibrational coupling with other molecular motions [18].

Additional infrared absorptions characteristic of the molecular structure include the carbonyl stretching vibrations of both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality [11] [19]. The protected carbamate carbonyl produces absorption in the 1680 to 1720 wavenumber region, while the carboxylic acid carbonyl appears at 1700 to 1750 wavenumbers [11] [19]. The nitrogen-hydrogen stretch of the carbamate linkage generates a medium-intensity band between 3200 and 3400 wavenumbers [11].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of N-Tert-butoxycarbonyl-azido-D-alanine reveals characteristic electronic transitions associated with the azide chromophore [18] [21]. The azide functional group exhibits a weak absorption band in the 280 to 290 nanometer region, corresponding to an n→π* electronic transition localized on the nitrogen atoms [18] [21]. This absorption band demonstrates relatively low extinction coefficient values typical of symmetry-forbidden electronic transitions [21].

The tert-butoxycarbonyl protecting group contributes minimal absorption in the ultraviolet region due to the saturated nature of the tert-butyl substituent and the isolated carbonyl chromophore [21]. The carboxylic acid functionality similarly exhibits negligible absorption above 250 nanometers under neutral conditions [21]. The overall ultraviolet-visible spectrum therefore primarily reflects the electronic properties of the azide substituent [18] [21].

Solvent effects influence the position and intensity of the azide absorption band, with polar protic solvents typically producing blue-shifted absorption maxima compared to aprotic environments [18] [21]. The weak nature of the azide absorption necessitates relatively high concentrations for reliable spectroscopic measurement [21].

Crystallographic Analysis

Crystallographic analysis of N-Tert-butoxycarbonyl-azido-D-alanine and related compounds reveals important structural parameters governing molecular packing and intermolecular interactions [22] [24]. Similar tert-butoxycarbonyl-protected amino acid derivatives typically crystallize in orthorhombic or monoclinic space groups, with the specific crystal system dependent on the nature of the side chain substituents [22] [24].

The crystal structure exhibits intermolecular hydrogen bonding networks involving the carboxylic acid functionality and the carbamate nitrogen-hydrogen bond [22] [24]. These hydrogen bonding interactions contribute to crystal stability and influence the observed melting point behavior [22] [24]. The azide group participates in weak intermolecular interactions through nitrogen lone pair donation to adjacent molecules [24].

Thermal analysis of the crystalline material reveals a melting point range of 82 to 85 degrees Celsius, consistent with similar tert-butoxycarbonyl amino acid derivatives [22] [24]. The melting process appears to be followed by thermal decomposition, particularly above 100 degrees Celsius where azide decomposition becomes thermodynamically favorable [25] [26]. Crystal packing analysis indicates efficient space filling with the tert-butyl groups adopting conformations that minimize steric repulsion [24].

Thermodynamic Properties

The thermodynamic properties of N-Tert-butoxycarbonyl-azido-D-alanine reflect the combined contributions of its constituent functional groups and overall molecular architecture [22] [27]. The compound exhibits thermal stability under ambient conditions with a recommended storage temperature below 15 degrees Celsius to ensure long-term stability [22]. The thermal stability range extends from room temperature to approximately 80 degrees Celsius, beyond which azide decomposition may occur [25] [26].

Heat capacity measurements for similar tert-butoxycarbonyl amino acid derivatives indicate values in the range of 350 to 400 joules per mole per Kelvin [27]. The enthalpy of formation is expected to be negative, indicating thermodynamic stability relative to its constituent elements [27]. The presence of both the tert-butoxycarbonyl protecting group and the azide functionality contributes to the overall energetic stability of the molecule [27].

Solubility characteristics demonstrate moderate water solubility due to the carboxylic acid functionality, with enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [22] [31]. The logarithm of the partition coefficient between octanol and water approximates 1.118, indicating moderate lipophilicity [31]. The polar surface area of 125.38 square angstroms suggests favorable pharmacokinetic properties for biological applications [31].

The compound maintains stability under normal laboratory lighting conditions with no known photodegradation pathways [22]. However, thermal decomposition above 100 degrees Celsius represents the primary stability concern, particularly given the potential for exothermic azide decomposition [25] [26]. Storage in cool, dry conditions ensures optimal compound integrity for extended periods [22].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄N₄O₄ | [1] [31] |

| Molecular Weight (g/mol) | 230.22 | [1] [31] |

| Exact Mass (g/mol) | 230.102 | [1] |

| Melting Point (°C) | 82-85 | [22] |

| Specific Rotation [α]₂₀/D | +25.0 to +27.0° | [15] [22] |

| Polar Surface Area (Ų) | 125.38 | [31] |

| LogP | 1.118 | [31] |

| IR Azide Stretch (cm⁻¹) | 2095-2130 | [16] [18] |

| Storage Temperature (°C) | <15 | [22] |

| Thermal Stability Range (°C) | Room temp to ~80 | [25] [26] |